molecular formula C18H14N4OS2 B3518867 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

Cat. No.: B3518867
M. Wt: 366.5 g/mol
InChI Key: PUTBSIMQIGIGOB-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline intermediate is then functionalized with the appropriate thiadiazole and thienyl groups through subsequent reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoline core can be oxidized to form quinone derivatives.

  • Reduction: : Reduction reactions can be performed to convert quinoline derivatives to dihydroquinoline or tetrahydroquinoline structures.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: : Reagents like halogens (Br2, Cl2) and strong bases (NaOH, KOH) are employed for substitution reactions.

Major Products Formed:
  • Oxidation: : Quinone derivatives, such as benzoquinone and naphthoquinone.

  • Reduction: : Dihydroquinoline and tetrahydroquinoline derivatives.

  • Substitution: : Halogenated quinolines and various substituted quinoline derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: : It has been investigated for its potential antitumor, antimicrobial, and anti-inflammatory properties.

  • Material Science: : The compound's unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

  • Organic Synthesis: : It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an antitumor agent, the compound may inhibit key enzymes or signaling pathways involved in cancer cell proliferation and survival. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

This compound is compared to other similar quinoline derivatives, such as:

  • Quinoline: : The parent compound with a simpler structure.

  • Chloroquine: : A well-known antimalarial drug.

  • Ciprofloxacin: : A widely used antibiotic.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c1-10-7-8-16(24-10)15-9-13(12-5-3-4-6-14(12)19-15)17(23)20-18-22-21-11(2)25-18/h3-9H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTBSIMQIGIGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
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N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
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N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
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N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
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N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
Reactant of Route 6
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N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide

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